methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Catalog No.
S882265
CAS No.
1360957-60-3
M.F
C11H10BrNO2
M. Wt
268.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

CAS Number

1360957-60-3

Product Name

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

IUPAC Name

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

InChI

InChI=1S/C11H10BrNO2/c1-6-3-10-7(4-9(6)12)8(5-13-10)11(14)15-2/h3-5,13H,1-2H3

InChI Key

FETNEJOMKCGBMH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC

Currently Available Information:

  • Scientific databases like PubChem () do not contain any entries for this specific compound, indicating a lack of published research on its properties or applications.

Possible Areas of Investigation:

Given the presence of the indole ring structure, a common building block in many biologically active molecules, Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate could potentially be a substrate or intermediate in organic synthesis targeting various research areas:

  • Medicinal Chemistry: The indole ring is found in numerous pharmaceuticals. Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate could be a starting material for the synthesis of novel bioactive compounds.
  • Material Science: Functionalized indole derivatives have been explored in the development of organic materials. This compound could be of interest for studies on conductive polymers or other functional materials.

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is a chemical compound classified as a derivative of indole, specifically a methyl ester of 5-bromo-6-methyl-indole-3-carboxylic acid. Its molecular formula is C11H10BrNO2C_{11}H_{10}BrNO_2 with a molecular weight of approximately 268.11 g/mol. The compound features a bromine atom at the 5-position and a methyl group at the 6-position of the indole ring, contributing to its unique chemical properties and biological activities .

There is no current research available on the specific mechanism of action of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate. However, indole derivatives can exhibit various biological activities depending on the nature and position of the substituent groups. Some indoles have been shown to possess anti-cancer, anti-bacterial, and anti-viral properties [, ].

Typical of indole derivatives. Notably, it can participate in regioselective dibromination reactions when treated with bromine in acetic acid, leading to the formation of methyl 5,6-dibromoindole-3-carboxylate. Additionally, it can be involved in nucleophilic substitutions due to the presence of the carboxylate group .

Indole derivatives, including methyl 5-bromo-6-methyl-1H-indole-3-carboxylate, exhibit a range of biological activities. Research indicates that compounds with an indole structure possess antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This specific compound has shown potential antiviral activity against various viruses, including influenza A and Coxsackie B4 virus. It also influences apoptotic pathways in cancer cells, indicating its utility in cancer therapy .

The synthesis of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate typically involves several steps:

  • Formation of Indole Derivative: Starting from readily available indole or its derivatives.
  • Bromination: Introduction of the bromine atom at the 5-position using brominating agents.
  • Methyl Esterification: Conversion of the carboxylic acid to a methyl ester using methanol and an acid catalyst.

These steps can vary based on the specific reagents and conditions used but generally follow established synthetic protocols for indole derivatives .

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate has several applications:

  • Pharmaceutical Research: Used as a reference compound in drug development due to its biological activity.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex indole-based compounds.
  • Biological Studies: Utilized in research exploring its effects on cellular processes and signaling pathways .

Studies have shown that methyl 5-bromo-6-methyl-1H-indole-3-carboxylate interacts with various biomolecules, including enzymes and receptors. Notably, it has been observed to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction may influence the pharmacokinetics of drugs metabolized by these enzymes .

Several compounds share structural similarities with methyl 5-bromo-6-methyl-1H-indole-3-carboxylate. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylateC10H7BrFNO2C_{10}H_{7}BrFNO_2Contains fluorine instead of methyl group
Methyl 5-bromo-6-chloro-1H-indole-3-carboxylateC10H7BrClNO2C_{10}H_{7}BrClNO_2Contains chlorine instead of methyl group
Methyl indole-3-carboxylateC10H9NO2C_{10}H_{9}NO_2Lacks halogen substituents; simpler structure

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is unique due to its specific combination of bromine and methyl substitutions on the indole ring, which significantly influences its biological activity and chemical reactivity compared to other similar compounds .

XLogP3

3.6

Dates

Modify: 2023-08-16

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